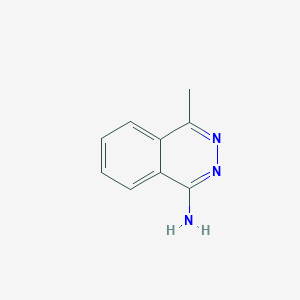

4-Methylphthalazin-1-amine

Description

Overview of Phthalazine (B143731) Chemistry and Significance

Phthalazine, a heterocyclic aromatic organic compound with the molecular formula C₈H₆N₂, is a structural isomer of other naphthyridines like quinoxaline (B1680401) and quinazoline. wikipedia.org Also known as benzo-orthodiazine, its structure consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.orgsci-hub.se The chemistry of phthalazine and its derivatives is well-established, and the nucleus is recognized as a versatile pharmacophore in medicinal chemistry. sci-hub.sepharmainfo.in

The significance of the phthalazine scaffold lies in its wide applicability as a building block for the synthesis of compounds with diverse and potent pharmacological activities. sci-hub.sepharmainfo.in Phthalazine derivatives have been extensively studied and are known to exhibit a broad spectrum of biological effects, including antihypertensive, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. pharmainfo.inresearchgate.net A number of established drugs, such as the antihypertensive agent Hydralazine and the anti-allergic medication Azelastine, feature the phthalazine core, underscoring its therapeutic relevance. pharmainfo.in The structural versatility of the phthalazine ring system allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological profiles of new derivatives. sci-hub.sepharmainfo.in

Role of 4-Methylphthalazin-1-amine in Contemporary Organic Synthesis and Advanced Chemical Research

This compound serves as a key intermediate and structural motif in modern organic synthesis and targeted chemical research. Its utility is primarily demonstrated in the construction of more complex molecules designed for specific biological evaluations. The synthesis of this compound and its analogues often begins with a precursor like 1-chloro-4-methylphthalazine (B15039), which can be derived from the cyclization of appropriate benzoic acid derivatives. nih.gov The amine group at the 1-position and the methyl group at the 4-position provide distinct points for chemical modification, influencing the molecule's steric and electronic properties.

In advanced chemical research, this compound is a crucial component in the development of potential therapeutic agents. For instance, it has been incorporated into molecules designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govtandfonline.com Researchers have synthesized derivatives like N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine as part of a strategy to create novel anti-proliferative agents. nih.govtandfonline.com Furthermore, the compound was identified as a core fragment of a "hit" molecule, 1-phenyl-5-(4-methylphthalazinyl)aminobenzimidazole, in a high-throughput screen for substances that can direct the differentiation of embryonic stem cells into cardiomyocytes. nih.gov This highlights its role not only in cancer research but also in the field of regenerative medicine.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4776-85-6 scisupplies.eu |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Common Synonyms | 1-Amino-4-methylphthalazine |

Scope and Research Objectives for this compound

The primary research objective involving this compound is the discovery and optimization of novel bioactive compounds. The scope of this research is largely situated within medicinal chemistry and drug development, focusing on its use as a scaffold to generate libraries of derivatives for biological screening. sci-hub.se

Specific research goals include:

Design and Synthesis of Novel Kinase Inhibitors: A major objective is the synthesis of 1,4-disubstituted phthalazine derivatives based on the this compound core to act as potent and selective inhibitors of protein kinases like VEGFR-2. nih.govtandfonline.com The aim is to develop new anticancer agents that can suppress tumor growth and angiogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are focused on systematically modifying the this compound structure to understand how different substituents affect biological activity. For example, studies have explored how modifying the phthalazine at the 4-position with small groups can influence the potency of compounds in directing cardiomyogenesis. nih.gov

Improvement of Drug-Like Properties: A key objective is to chemically elaborate on "hit" compounds containing the this compound moiety to improve their pharmaceutical characteristics, such as solubility and lipophilicity, making them more viable as potential drug candidates. nih.gov

The overarching goal is to leverage the unique structural features of this compound to create novel molecules that can modulate biological pathways implicated in diseases ranging from cancer to cardiovascular conditions. nih.govnih.gov

Table 2: Examples of this compound Derivatives in Research

| Derivative Name | Research Context | Source(s) |

|---|---|---|

| N-(4-chlorophenyl)-4-methylphthalazin-1-amine | Intermediate in the synthesis of potential anticancer agents. nih.govtandfonline.com | nih.govtandfonline.com |

| N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine | Synthesized for evaluation of anti-proliferative activity. nih.govtandfonline.com | nih.govtandfonline.com |

| 1-phenyl-5-(4-methylphthalazinyl)aminobenzimidazole | 'Hit' compound identified for its ability to promote cardiomyocyte differentiation from stem cells. nih.gov | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHQGNYQXCIWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylphthalazin 1 Amine and Its Derivatives

Classical and Conventional Synthetic Routes

The conventional synthesis of 4-Methylphthalazin-1-amine is a well-established process that hinges on the initial construction of the bicyclic phthalazine (B143731) core, which is subsequently modified to install the final amine functionality.

Cyclocondensation Approaches to Phthalazinone Precursors

A foundational strategy for assembling the phthalazine framework involves the cyclocondensation of bifunctional benzene (B151609) derivatives. This approach creates the key intermediate, 4-methylphthalazin-1(2H)-one, which is poised for further transformation.

The most common and direct route to the 4-methylphthalazinone core is the reaction of 2-acetylbenzoic acid with hydrazine (B178648) or its derivatives. bu.edu.eglongdom.org This reaction is a classic example of heterocycle synthesis through condensation. The process involves heating 2-acetylbenzoic acid with hydrazine hydrate (B1144303), often in a protic solvent such as ethanol (B145695) or butanol. bu.edu.egvulcanchem.com The mechanism proceeds through an initial nucleophilic addition of a hydrazine nitrogen atom to the ketone's carbonyl carbon, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid group, culminating in dehydration to form the stable, fused heterocyclic ring system. bu.edu.egekb.eg

This conversion of 2-acylbenzoic acids into phthalazin-1(2H)-ones can be optimized into a simple one-pot, two-step process, which is crucial for ensuring low levels of residual hydrazine in the final product, a key consideration for pharmaceutical applications. researchgate.net The formation of an in-situ intermediate helps control reactivity and allows for controlled crystallization, which prevents the trapping of impurities. researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Acetylbenzoic acid | Hydrazine hydrate | Ethanol | Reflux | 4-Methylphthalazin-1(2H)-one | vulcanchem.com |

| o-Acylbenzoic acid derivatives | Hydrazine hydrate | Butanol or Ethanol | Boiling | 2-Substituted phthalazinones | bu.edu.eg |

| 2-Aroylbenzoic acids | Hydrazine hydrate | Not specified | Heating | Phthalazin-1(2H)-one derivatives | longdom.orggoogle.com |

Amination Reactions for Phthalazine Core Formation

With the phthalazinone core established, the next critical phase is the introduction of the amine group at the C1 position. This is typically achieved through amination of a reactive intermediate derived from the phthalazinone.

The formation of imines and related C-N bonds often begins with the nucleophilic addition of an amine to a carbonyl group, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.org In the context of phthalazine synthesis, the initial cyclization with hydrazine is an example of this reactivity. bu.edu.eglibretexts.org While direct nucleophilic addition of amines to the C=N bond of an unsubstituted phthalazine ring can occur, the more synthetically valuable and common strategy for preparing 1-aminophthalazines involves a substitution reaction on a pre-activated precursor.

A robust and widely used method for synthesizing this compound involves a two-step sequence starting from the 4-methylphthalazin-1(2H)-one precursor. First, the phthalazinone is chlorinated to produce the highly reactive intermediate, 1-chloro-4-methylphthalazine (B15039). google.comnih.gov This chlorination is typically accomplished by heating the phthalazinone with a strong chlorinating agent like phosphoryl chloride (POCl₃). google.comnih.gov

The resulting 1-chloro-4-methylphthalazine is an excellent substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the phthalazine ring system activates the C1 position, facilitating the displacement of the chloride ion by a nitrogen nucleophile. ekb.egnih.gov The reaction with an amine source, such as ammonia (B1221849) or a primary amine, yields the corresponding 1-aminophthalazine derivative. For instance, reacting 1-chloro-4-methylphthalazine with an amine in a solvent like isopropyl alcohol or butanol, often at elevated temperatures and sometimes in the presence of a base like triethylamine (B128534), affords the desired aminated product. nih.govnih.gov

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Chloro-4-methylphthalazine | 1-Phenyl-1H-benzo[d]imidazol-5-amine | Isopropyl alcohol | 150 °C, 1 h | N-(1-phenyl-1H-benzo[d]imidazol-5-yl)-4-methylphthalazin-1-amine | nih.gov |

| 1-Chloro-4-methylphthalazine | p-Chloroaniline, Triethylamine | Butanol | Reflux | N-(4-chlorophenyl)-4-methylphthalazin-1-amine | nih.gov |

| 1-Chlorophthalazine (B19308) derivatives | Various amines, Weak inorganic base | Polar protic solvents | Heating | Phthalazin-1-amine derivatives | thieme-connect.de |

Nucleophilic Addition of Amines to Phthalazine Derivatives

Reductive Amination and Alkylation Strategies

Alternative strategies, such as reductive amination, provide a versatile pathway for synthesizing a variety of 1-aminophthalazine derivatives. google.comnih.gov This method typically involves the reaction of a suitable phthalazine precursor containing a carbonyl group with an amine in the presence of a reducing agent. A more common application in this context is the subsequent functionalization of a primary amine.

Introduction of Alkyl Groups via Reductive Amination of Aminophthalazinones

Reductive amination, a cornerstone of amine synthesis, provides a powerful method for introducing alkyl groups onto the amino functionality of aminophthalazinones, key precursors to this compound. wikipedia.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com The versatility of this method allows for the installation of a wide array of alkyl groups by simply varying the carbonyl component. masterorganicchemistry.com

The process is valued for its controlled and stepwise nature, which minimizes the over-alkylation often observed in direct alkylation methods. masterorganicchemistry.com Key to the success of reductive amination is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com

From a green chemistry perspective, reductive amination is advantageous as it can often be performed in one-pot, reducing the need for intermediate purification steps and minimizing waste. wikipedia.org The reaction conditions are generally mild, and catalytic variants, which further enhance its environmental credentials, are continually being developed. wikipedia.org For instance, iron-catalyzed reductive amination of ketones and aldehydes with ammonia has been demonstrated as an effective method for synthesizing primary amines, showcasing the potential for using earth-abundant metal catalysts. d-nb.info

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity for Imine vs. Carbonyl | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH4) | Can reduce both | Often requires prior imine formation | A common and cost-effective choice. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | High selectivity for imines | Mildly acidic to neutral pH | Toxic cyanide byproduct is a drawback. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | High selectivity for imines | Non-toxic byproducts | Generally preferred for its safety and effectiveness. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Effective for both | Requires specialized equipment | A clean method with water as the only byproduct. wikipedia.org |

| α-picoline-borane | Effective | Can be used in various solvents including water | Offers versatility in reaction media. organic-chemistry.org |

Alkylation of Aminophthalazinone Intermediates

Direct alkylation of aminophthalazinone intermediates presents another viable route for the synthesis of N-substituted phthalazine derivatives. This method involves the reaction of the aminophthalazinone with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the substitution reaction.

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as undesired byproducts. masterorganicchemistry.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to further reaction.

To circumvent this issue, various strategies have been developed. One approach involves using a large excess of the primary amine to favor mono-alkylation. Another strategy is the use of protecting groups to temporarily block one of the N-H bonds, allowing for controlled mono-alkylation, followed by deprotection. More advanced methods focus on the development of self-limiting alkylation chemistry, such as the use of N-aminopyridinium salts as ammonia surrogates, which allows for the synthesis of secondary amines by preventing over-alkylation through transient pyridinium (B92312) ylide intermediates. chemrxiv.org

The choice of solvent and base can also influence the selectivity of the alkylation reaction. Non-polar aprotic solvents are often employed to minimize side reactions. The reaction conditions, including temperature and reaction time, must be carefully controlled to optimize the yield of the desired mono-alkylated product.

Catalytic Approaches in this compound Synthesis

Catalytic methods have revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its derivatives is no exception. Palladium and copper-catalyzed reactions are particularly prominent, offering efficient and selective routes to these compounds.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has become an indispensable tool for the formation of carbon-nitrogen bonds. mit.edu This reaction enables the coupling of amines with aryl halides or triflates, providing a direct route to arylamines. In the context of this compound synthesis, this methodology can be applied to couple an amino group with a pre-functionalized phthalazine core.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, influencing the catalyst's activity, stability, and substrate scope. mit.edu Ligands such as BrettPhos and RuPhos have demonstrated broad applicability, enabling the coupling of a wide range of functionalized aryl and heteroaryl halides with primary and secondary amines, often at low catalyst loadings. mit.edu

Furthermore, palladium catalysis is not limited to amination. Palladium-catalyzed allylic amination using aqueous ammonia has been developed for the synthesis of primary amines, a significant advancement as ammonia was previously considered a poor nucleophile in such reactions. nih.govorganic-chemistry.org This method highlights the potential for developing novel and more atom-economical synthetic routes.

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for C-N bond formation. beilstein-journals.org These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. While traditional Ullmann conditions were often harsh, modern advancements have led to the development of milder and more efficient protocols.

The use of soluble copper salts and various ligands has significantly expanded the scope and utility of copper-catalyzed aminations. beilstein-journals.org These modified systems can effectively catalyze the coupling of aryl chlorides, which are more readily available and less expensive than the corresponding bromides and iodides, with a variety of amines under milder conditions. nih.gov The development of highly sterically encumbered N¹,N²-diaryl diamine ligands has been instrumental in preventing catalyst deactivation and enabling reactions at lower temperatures. nih.gov

Copper-catalyzed reactions are not only limited to C-N bond formation but can also be employed for the synthesis of other carbon-heteroatom bonds, making them versatile tools in the synthesis of complex heterocyclic systems like phthalazine derivatives. beilstein-journals.org

Table 2: Comparison of Palladium and Copper-Catalyzed Aminations

| Feature | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Copper-Catalyzed Amination (Ullmann) |

|---|---|---|

| Catalyst | Palladium complexes with phosphine ligands. mit.edu | Copper salts or complexes, often with diamine or other ligands. beilstein-journals.org |

| Substrate Scope | Very broad, including aryl chlorides, bromides, iodides, and triflates. mit.edu | Traditionally aryl iodides and bromides, newer systems tolerate chlorides. nih.gov |

| Reaction Conditions | Generally milder, often at or near room temperature. chemrxiv.org | Historically required high temperatures, but modern methods are milder. beilstein-journals.org |

| Functional Group Tolerance | Generally high, but can be sensitive to certain functional groups. | Can be more robust for certain substrates. |

| Ligand | Crucial for reactivity and selectivity; a wide variety are available. mit.edu | Ligands are often required to improve efficiency and mildness. beilstein-journals.orgnih.gov |

Palladium-Catalyzed Amination Processes

Green Chemistry and Advanced Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of alternative energy sources and reaction media for the synthesis of phthalazine derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com The use of microwave irradiation has been successfully applied to the synthesis of a variety of heterocyclic compounds, including phthalazine derivatives. tandfonline.comorganic-chemistry.org

Microwave heating is known to cause rapid and uniform heating of the reaction mixture, which can lead to a significant rate enhancement. organic-chemistry.org This technique is particularly well-suited for reactions that are slow or require high temperatures under conventional conditions. For example, the one-pot synthesis of nitrogen-containing heterocycles, including phthalazines, from alkyl dihalides and hydrazines can be efficiently carried out in an aqueous medium under microwave irradiation. organic-chemistry.org This approach not only reduces reaction times but also utilizes water as a green solvent, further enhancing its environmental credentials. organic-chemistry.org

The application of microwave assistance has been demonstrated in various reactions for phthalazine synthesis, including cyclization, cycloaddition, and nucleophilic substitution reactions, often resulting in high yields. tandfonline.comresearchgate.net For instance, the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives has been achieved in excellent yields within minutes using microwave irradiation in the presence of green solvents like ethyl lactate. arabjchem.org

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Phthalazine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Often hours to days | Typically minutes to a few hours. tandfonline.com |

| Yield | Variable, can be lower | Often higher yields are observed. tandfonline.com |

| Energy Efficiency | Generally lower | More energy-efficient due to direct heating of the sample. |

| Temperature Control | Can have temperature gradients | More uniform heating. organic-chemistry.org |

| Solvent Choice | Wide range of solvents | Polar solvents that absorb microwaves are often preferred. organic-chemistry.org |

| Environmental Impact | Can be higher due to longer reaction times and energy consumption | Generally lower due to increased efficiency and potential for using green solvents. organic-chemistry.orgfigshare.com |

Synthesis of Key Intermediates for this compound

The creation of this compound often relies on the initial synthesis of key precursor molecules. These intermediates provide the foundational phthalazine ring system, which can then be further modified to yield the target amine.

Preparation of 1-Chlorophthalazines

A common and versatile route to phthalazine derivatives involves the preparation of 1-chlorophthalazines. These compounds serve as excellent electrophilic partners in nucleophilic substitution reactions, allowing for the introduction of an amine group at the C1 position.

The synthesis of 1-chlorophthalazines typically begins with the cyclization of an appropriate ortho-substituted benzoic acid derivative with hydrazine hydrate. nih.gov For instance, 2-acetylbenzoic acid can be reacted with hydrazine hydrate to form 4-methylphthalazin-1(2H)-one. mdpi.com This phthalazinone is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 1-chloro-4-methylphthalazine. nih.gov This intermediate is crucial for synthesizing a variety of 1-substituted phthalazine derivatives. nih.gov

The general reaction scheme is as follows:

Step 1: Cyclization: An o-acylbenzoic acid is condensed with hydrazine hydrate to form the corresponding phthalazin-1(2H)-one.

Step 2: Chlorination: The resulting phthalazinone is refluxed with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom, affording the 1-chlorophthalazine. nih.gov

This two-step process provides a reliable method for accessing the key 1-chlorophthalazine intermediate, which is then poised for reaction with various amines to produce compounds like this compound. nih.govnih.gov

Table 1: Synthesis of 1-Chlorophthalazine Derivatives

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Acetylbenzoic acid | 1. Hydrazine hydrate2. POCl₃ | 4-Methylphthalazin-1(2H)-one | 1-Chloro-4-methylphthalazine | nih.govmdpi.com |

| Phthalic anhydride (B1165640) | 1. Hydrazine hydrate2. POCl₃ | Phthalazin-1(2H)-one | 1-Chlorophthalazine | nih.gov |

Bromination of Phthalazin-1(2H)-one Derivatives

Bromination of the phthalazin-1(2H)-one ring system is another important method for creating reactive intermediates. Specifically, bromination at the C4 position can be achieved to introduce a leaving group that can subsequently be displaced or used in cross-coupling reactions.

The regioselective bromination of phthalazin-1(2H)-ones can be accomplished using reagents such as benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃). researchgate.net This allows for the synthesis of 4-bromophthalazin-1(2H)-ones, which are valuable precursors for the synthesis of 4-aminophthalazin-1(2H)-ones through copper-catalyzed amination reactions. researchgate.net While this method directly leads to 4-amino derivatives, the bromo-intermediate itself is a key stepping stone.

An alternative approach involves the amination of 4-bromophthalazin-1(2H)-one with ammonia or methylamine (B109427) under catalytic hydrogenation conditions.

Table 2: Bromination and Subsequent Amination of Phthalazin-1(2H)-ones

| Starting Material | Brominating Agent | Intermediate | Amination Conditions | Product | Reference |

| Phthalazin-1(2H)-one | Benzyltrimethylammonium tribromide | 4-Bromophthalazin-1(2H)-one | Primary amines, Cu/CuO catalyst | 4-Aminophthalazin-1(2H)-ones | researchgate.net |

| 4-Methylphthalazin-1(2H)-one | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)phthalazin-1(2H)-one | Not specified for direct amination | Not specified for direct amination | nih.gov |

Reduction of Nitrogen-Containing Functional Groups to Amines

The reduction of various nitrogen-containing functional groups is a fundamental transformation in organic synthesis for the preparation of amines. In the context of phthalazine chemistry, this methodology can be applied to nitro-substituted precursors.

Aromatic nitro compounds can be reduced to their corresponding anilines through various methods, including catalytic hydrogenation over palladium on carbon (Pd/C) or with metals like iron in acidic media. wikipedia.org Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, such as Ni(OAc)₂·4H₂O, has also been shown to be effective for the reduction of nitroarenes to amines. orientjchem.org This approach offers a chemoselective route to amines, tolerating other reducible functional groups. orientjchem.org The Zinin reduction, which uses sulfides as the reducing agent, is another established method for converting nitroarenes to anilines. sioc-journal.cn

While direct examples for the reduction of a nitrophthalazine to an aminophthalazine are not prevalent in the provided context, this general methodology remains a viable synthetic strategy.

Table 3: General Methods for the Reduction of Aromatic Nitro Compounds

| Reducing System | Substrate Scope | Key Features | Reference(s) |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic nitro compounds | Widely applicable, often high yielding | wikipedia.org |

| Iron in Acidic Media | Aromatic nitro compounds | Classical and cost-effective method | wikipedia.org |

| NaBH₄ / Ni(OAc)₂·4H₂O | Aromatic nitro compounds | Mild conditions, chemoselective | orientjchem.org |

| Sulfides (Zinin Reduction) | Aromatic nitro compounds | Useful for selective reductions | sioc-journal.cn |

Hofmann and Curtius Rearrangements for Amine Synthesis

The Hofmann and Curtius rearrangements are classic name reactions that provide routes to primary amines from carboxylic acid derivatives, proceeding through an isocyanate intermediate.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield a primary amine with one less carbon atom. wikipedia.org The reaction proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine. wikipedia.org This has been applied to the synthesis of anthranilic acid from phthalimide (B116566). quora.com

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid or its corresponding acyl chloride. wikipedia.orgnih.gov The resulting isocyanate can be trapped with water to form a carbamic acid, which spontaneously decarboxylates to give the primary amine. nih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org A one-pot procedure for the Curtius rearrangement from carboxylic acids to Boc-protected amines has also been developed. organic-chemistry.org

Table 4: Comparison of Hofmann and Curtius Rearrangements for Amine Synthesis

| Reaction | Starting Material | Key Intermediate | Product | Key Features | Reference(s) |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Primary Amine | Loses one carbon atom; uses halogen and base | wikipedia.orgquora.com |

| Curtius Rearrangement | Acyl Azide (from Carboxylic Acid) | Isocyanate | Primary Amine | Retains carbon number (from acid); mild conditions | wikipedia.orgnih.govrsc.org |

Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides. wikipedia.org This reaction avoids the over-alkylation that can be problematic in the direct alkylation of ammonia. wikipedia.org

The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved to release the primary amine. Cleavage is typically achieved by hydrazinolysis (the Ing-Manske procedure), which produces the amine and a phthalhydrazide (B32825) precipitate, or by acidic or basic hydrolysis. wikipedia.orglibretexts.org

A key limitation of the Gabriel synthesis is that it is generally not suitable for the preparation of primary aromatic amines (anilines) because aryl halides are typically unreactive towards the nucleophilic substitution conditions of the reaction. prepp.in Therefore, this method would not be a direct route to this compound from a halogenated phthalazine. However, it is a valuable method for synthesizing primary alkylamines that could potentially be used as nucleophiles to react with an intermediate like 1-chloro-4-methylphthalazine.

Table 5: Key Steps of the Gabriel Synthesis

| Step | Description | Reagents | Product | Reference(s) |

| 1. Deprotonation | Phthalimide is deprotonated by a base to form the phthalimide anion. | Potassium hydroxide (B78521) (KOH) | Potassium phthalimide | prepp.inresearchgate.net |

| 2. N-Alkylation | The phthalimide anion acts as a nucleophile and attacks a primary alkyl halide. | Primary alkyl halide (R-X) | N-Alkylphthalimide | wikipedia.orgprepp.in |

| 3. Cleavage | The N-alkylphthalimide is cleaved to release the primary amine. | Hydrazine hydrate, or acid/base hydrolysis | Primary amine (R-NH₂) | wikipedia.orglibretexts.org |

Chemical Reactivity and Transformation Mechanisms of 4 Methylphthalazin 1 Amine

Electrophilic and Nucleophilic Substitution Reactions

The phthalazine (B143731) ring system is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at positions activated by a leaving group. Conversely, the attached amino group is a strong activating group, directing electrophilic attack, although reactions on the heterocyclic core are more complex than on simple benzene (B151609) rings. libretexts.orgsavemyexams.commasterorganicchemistry.com Electrophilic amination, the reaction of a carbanion with an electrophilic nitrogen source, represents another class of reactions for forming C-N bonds. wikipedia.org

A primary route for the synthesis of substituted phthalazin-1-amines involves the nucleophilic aromatic substitution (SNAr) of a halogenated phthalazine precursor. In this reaction, the amine acts as the nucleophile, displacing a halide (typically chloride) from the C1 position of the phthalazine ring. The electron-withdrawing nature of the ring nitrogens facilitates this attack. vulcanchem.comgacariyalur.ac.in

Research demonstrates the successful synthesis of N-substituted 4-methylphthalazin-1-amine derivatives using this method. For instance, 1-chloro-4-methylphthalazine (B15039) serves as a key intermediate. nih.govnih.gov The reaction is typically carried out in a suitable solvent, such as butanol or isopropanol (B130326), and may be facilitated by a base like triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. nih.gov The reaction of 1-chloro-4-methylphthalazine with various amines showcases the versatility of this approach. nih.govnih.gov

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Conditions | Source |

| 1-Chloro-4-methylphthalazine | p-Chloroaniline | N-(4-chlorophenyl)-4-methylphthalazin-1-amine | Butanol, Triethylamine, Reflux | nih.gov |

| 1-Chloro-4-methylphthalazine | 1-Phenyl-1H-benzo[d]imidazol-5-amine | N-(1-phenyl-1H-benzo[d]imidazol-5-yl)-4-methylphthalazin-1-amine | Isopropyl alcohol, 150 °C | nih.gov |

This table illustrates examples of nucleophilic substitution reactions to form this compound derivatives.

The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the use of catalysts. For example, polar aprotic solvents can enhance the nucleophilicity of the reacting amine, and bases like potassium carbonate are also used to facilitate the reaction.

Oxidation and Reduction Pathways

The phthalazine core and its substituents can undergo various oxidation and reduction reactions, leading to a diverse array of derivatives. osf.io These transformations can target the heterocyclic ring, the amino group, or the methyl group, depending on the reagents and conditions employed.

Phthalazin-1-amine derivatives can undergo redox transformations, although specific pathways for the 4-methyl substituted variant are not extensively detailed in the literature. Generally, the phthalazine ring can be reduced to form dihydrophthalazine derivatives. The amino group itself can be involved in redox processes. For example, derivatives like N-(benzylideneamino)phthalazin-1-amine, formed through condensation, possess an imine functionality that can be selectively reduced to a secondary amine using reducing agents such as sodium borohydride (B1222165). smolecule.com The phthalazine ring itself can also be oxidized. For instance, phthalazine has been shown to be metabolized through oxidation by microbial cultures. osf.io

Reductive deamination is a significant transformation that replaces an amino group with a hydrogen atom. scispace.comorganic-chemistry.org This process offers a strategic method for the defunctionalization of molecules.

The combination of a hydrosilane with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, provides a potent metal-free system for the reductive deamination of a wide range of primary amines. organic-chemistry.orgnih.govresearchgate.net The reaction is notable for its tolerance of various functional groups. organic-chemistry.orgresearchgate.net

The catalytic cycle proposed based on experimental and computational studies involves several key steps: nih.govfrontiersin.orgresearchgate.net

Amine-Silane Adduct Formation: The primary amine and the hydrosilane associate to form a Lewis adduct. nih.gov

Silylation: B(C₆F₅)₃ catalyzes the silylation of the amine, leading to the formation of a monosilylammonium borohydride intermediate. This is often the rate-determining step. nih.gov

C-N Bond Cleavage: The silylammonium borohydride intermediate undergoes C-N bond dissociation to generate the final deaminated hydrocarbon product. nih.govnih.gov

While B(C₆F₅)₃-catalyzed reactions between amines and hydrosilanes can also lead to N-silylation via dehydrogenative coupling, adjusting reaction conditions such as temperature and the stoichiometry of the silane (B1218182) can favor the reductive deamination pathway. nih.govnih.gov At higher temperatures, the C-N bond cleavage competes more effectively with the dehydrogenation pathway. nih.gov

| Component | Role in Reductive Deamination | Source |

| Primary Amine (e.g., this compound) | Substrate to be deaminated | nih.gov |

| Hydrosilane (e.g., PhSiH₃) | Stoichiometric reducing agent; hydride source | nih.govresearchgate.net |

| B(C₆F₅)₃ | Lewis acid catalyst; activates the hydrosilane and facilitates silylation | nih.govresearchgate.net |

This table summarizes the key components and their roles in the B(C₆F₅)₃-catalyzed reductive deamination of primary amines.

Reductive Deamination Processes

Hydrosilane-Mediated Deamination Mechanisms

Amide and Carbonyl Reactivity

The primary amine group of this compound is a key site for synthetic modification, particularly for forming amide bonds, which are fundamental structures in many biologically active molecules and materials. nih.gov

Direct Amide Formation Reactions and Catalysis

The direct condensation of a carboxylic acid and an amine to form an amide is a desirable but challenging transformation, often requiring harsh conditions or activation of the carboxylic acid. nih.govdur.ac.uk The reaction is typically difficult because the acidic carboxylic acid and the basic amine readily form an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk

Modern catalytic methods have been developed to overcome this challenge, enabling amide formation under milder conditions. These approaches often avoid the need for stoichiometric coupling reagents, which are common in traditional amide synthesis but generate significant waste. nih.govgrowingscience.com Catalytic systems for direct amidation include those based on boron organic-chemistry.org, titanium nih.gov, and palladium. researchgate.net

For a substrate like this compound, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) represents a highly effective method for creating derivatives. researchgate.net While often used to form C-N bonds with aryl halides, the principles can be adapted for amide synthesis. A proposed catalytic cycle for the amination of a related 4-bromophthalazinone suggests an oxidative addition of the palladium catalyst to the halide, coordination of the amine, and subsequent reductive elimination to form the C-N bond. researchgate.net

Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov The reaction is typically performed in a basic solvent like pyridine (B92270) at elevated temperatures. This method has been shown to be applicable to a wide range of substrates, suggesting its potential utility for acylating this compound. nih.gov

Furthermore, innovative dual-catalytic systems that merge biocatalysis and chemocatalysis are emerging. nih.gov For instance, a nitrile hydratase enzyme can be combined with a copper catalyst in a one-pot reaction to synthesize amides from nitriles and aryl halides. This synergistic approach provides a novel disconnection for amide synthesis that is orthogonal to classical methods. nih.gov

Table 1: Comparison of Catalytic Methods for Amide Synthesis

| Catalyst System | Typical Conditions | Advantages | Potential Application to this compound |

|---|---|---|---|

| Boron-based (e.g., Arylboronic acids) | Toluene, reflux with water removal | Catalytic, avoids stoichiometric activators. dur.ac.ukorganic-chemistry.org | Direct condensation with carboxylic acids. |

| Titanium-based (e.g., TiCl₄) | Pyridine, 85 °C | General for a wide range of substrates. nih.gov | Direct coupling with various carboxylic acids. |

| Palladium-based (Buchwald-Hartwig type) | Pd catalyst, ligand, base | High efficiency, good functional group tolerance. researchgate.net | Coupling with acyl halides or activated esters. |

| Copper/Enzyme (Integrated system) | Aqueous buffer, mild temperature | Sustainable, novel retrosynthetic approach. nih.gov | Could be used in a multi-step synthesis starting from a corresponding nitrile. |

Vilsmeier Amidination Methodology Applied to Aminophthalazines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgijpcbs.comslideshare.net The reaction employs a Vilsmeier reagent, typically a substituted chloroiminium ion formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The initial product is an iminium ion, which is hydrolyzed during workup to yield an aldehyde or ketone. wikipedia.org

This methodology has been applied to heterocyclic systems related to phthalazine. For instance, the Vilsmeier-Haack reaction on hydrazone derivatives of quinazolinones leads to the formation of 3-aryl-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes. researchgate.netjst.go.jp This demonstrates the reagent's ability to effect both cyclization and formylation on a related nitrogen-containing heterocycle.

A study on the structural differentiation of N-aminophthalimides and phthalazine-1,4-diones successfully utilized Vilsmeier amidination as a derivatization technique. nih.gov This highlights the reactivity of the phthalazine scaffold under Vilsmeier conditions. Given that the aminophthalazine ring is an electron-rich system, it is expected to be reactive towards the electrophilic Vilsmeier reagent. The reaction with this compound would likely proceed via electrophilic attack on the heterocyclic ring, potentially leading to formylation or other transformations depending on the precise reaction conditions and the relative reactivity of the ring positions and the exocyclic amine.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the differences between catalyzed and uncatalyzed pathways, as well as the roles of key intermediates and transition states.

Uncatalyzed vs. Catalyzed Reaction Pathways in Amine Transformations

Uncatalyzed Reactions: In the context of amine transformations, an example of an uncatalyzed reaction is the direct thermal condensation of a carboxylic acid and an amine. dur.ac.uk This reaction requires high temperatures to drive off water and overcome the activation barrier associated with breaking the initial carboxylate-ammonium salt. dur.ac.uk Another approach is microwave-assisted synthesis, which can accelerate reactions in aqueous media without the need for expensive catalysts by efficiently heating the reaction mixture and potentially stabilizing transition states. organic-chemistry.org

Catalyzed Reactions: In contrast, catalyzed pathways offer milder conditions and greater efficiency. As discussed for amide formation (Section 3.3.1), catalysts based on palladium, titanium, or boron provide a lower-energy pathway for the reaction. nih.govorganic-chemistry.orgresearchgate.net In a catalyzed cycle, such as the palladium-catalyzed amination of 4-bromophthalazinone, the metal center actively participates in the bond-forming steps through a sequence of oxidative addition, ligand exchange, and reductive elimination. researchgate.net This contrasts sharply with the uncatalyzed thermal method, which relies solely on heat to force the components together. dur.ac.uk The energy profile of a catalyzed reaction shows a significantly lower peak (activation energy) than the uncatalyzed route. libretexts.orgresearchgate.net

Table 2: Comparison of Uncatalyzed and Catalyzed Amine Transformations

| Feature | Uncatalyzed Pathway (e.g., Thermal Condensation) | Catalyzed Pathway (e.g., Pd-catalyzed Amination) |

|---|---|---|

| Activation Energy | High | Low. doubtnut.comresearchgate.net |

| Reaction Conditions | Harsh (e.g., high temperature). dur.ac.uk | Mild. researchgate.net |

| Mechanism | Direct molecular collision and dehydration. dur.ac.uk | Involves formation and breakdown of catalyst-substrate complexes. researchgate.netharvard.edu |

| Selectivity | Often lower | Can be very high due to catalyst control |

| Rate | Slow | Fast. libretexts.org |

Role of Transition States and Intermediate Complexes in Phthalazine Reactions

The course and selectivity of a chemical reaction are determined by the relative energies of transition states and intermediates along the reaction pathway. nih.gov Computational and experimental studies on phthalazine and its derivatives have provided insight into these transient species.

In Diels-Alder reactions where phthalazine acts as the diene, the regioselectivity is controlled by the activation barriers of competing pathways. nih.govresearchgate.net Computational studies show that attack at the pyridazine (B1198779) ring is favored over the benzene ring because it proceeds through a lower-energy transition state. nih.govresearchgate.net This is attributed to the lower aromaticity of the pyridazine ring, making it a more reactive diene. nih.gov

Similarly, in [3+2] cycloaddition reactions involving phthalazinium ylides, density functional theory (DFT) calculations of the transition state geometries and energies are used to predict and explain the reaction's selectivity. researchgate.net These studies analyze bond distances and electronic properties of the transition state to understand how the new bonds are formed. researchgate.net

The formation of intermediate complexes is also critical. In iridium-catalyzed reactions involving phthalazine, NMR spectroscopy has been used to detect and characterize reactive intermediates, such as [Ir(H)₂(COD)(IMes)(phth)]Cl. whiterose.ac.uk The study of these complexes helps to elucidate the mechanism of processes like ligand dissociation and hydrogenation. whiterose.ac.uk In other catalytic systems using phthalazine-based ligands, high-valent metal-oxo species have been proposed as key reactive intermediates responsible for the observed catalytic activity. researchgate.net

Kinetics of Hydrogen-Abstraction Reactions of Amines

Hydrogen-abstraction is a fundamental reaction for amines, often initiating their degradation in atmospheric or combustion chemistry, and playing a role in radical-mediated synthetic transformations. rsc.orgresearchgate.net The kinetics of these reactions determine the rate at which they occur and which hydrogen atoms are most likely to be removed.

For an amine like this compound, there are two primary sites for H-abstraction: the N-H bonds of the amine group and the C-H bonds of the methyl group. The rate constants for H-abstraction are influenced by the bond dissociation energy of the C-H or N-H bond being broken and the nature of the abstracting radical. nih.gov

Studies on a range of primary, secondary, and tertiary amines have shown that the reactivity and selectivity of H-abstraction depend significantly on the structure of both the amine and the radical. nih.gov For example, in reactions with the cumyloxyl radical, the rate constant decreases from tertiary to secondary to primary amines. nih.gov Conversely, for reactions with the benzyloxyl radical, the rate constant increases in the order tertiary < secondary < primary. nih.gov

Theoretical calculations, using methods like canonical variational theory, are employed to determine accurate kinetic parameters for these reactions. rsc.orgresearcher.life For primary amines, H-abstraction from the α-carbon (the carbon adjacent to the nitrogen) is often the dominant pathway in reactions with radicals like H, CH₃, and NH₂. researchgate.netresearchgate.net This provides a basis for predicting the reactivity of the methyl group in this compound, which is in an analogous α-position relative to the ring nitrogen atoms. The kinetics of H-abstraction from the N-H bond are also crucial and can be the preferred pathway with certain radicals. nih.gov A comprehensive understanding of these kinetic parameters is vital for predicting the behavior of this compound in radical environments. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromophthalazinone |

| N-aminophthalimide |

| Phthalazine-1,4-dione |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride |

| Titanium tetrachloride |

| Cumyloxyl radical |

| Benzyloxyl radical |

| [Ir(H)₂(COD)(IMes)(phth)]Cl |

Derivatives and Structural Modification Strategies of 4 Methylphthalazin 1 Amine

N-Substituted Phthalazin-1-amine Derivatives

Modifications at the exocyclic amino group are a primary strategy for creating diverse libraries of 4-methylphthalazin-1-amine derivatives. This approach leverages the nucleophilicity of the amine to form various new bonds and introduce a wide range of functional groups.

The synthesis of urea (B33335) and thiourea (B124793) derivatives from this compound introduces a versatile pharmacophore known for its hydrogen bonding capabilities.

Ureas: N-substituted ureas are commonly prepared by reacting the primary amine of the phthalazine (B143731) scaffold with isocyanates. nih.gov A general approach involves the reaction of an N1-(phthalazin-1-yl)benzene-1,4-diamine intermediate with various aryl isocyanates in a solvent like dimethylformamide (DMF) to yield biarylureas. nih.gov This method can be adapted for this compound. Another versatile method involves the Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source to generate an isocyanate intermediate in situ, which then reacts to form the urea. organic-chemistry.org

Thioureas: Related thiourea derivatives are synthesized by reacting the amine with isothiocyanates. mdpi.com A common laboratory method involves the reaction of an amine with an alkali metal thiocyanate (B1210189) in the presence of a strong acid, or more directly, reacting an amine with an appropriate isothiocyanate in a solvent such as dichloromethane (B109758) or tert-butanol. mdpi.comasianpubs.org For more complex structures, N-acylthioureas can be generated by first reacting a starting amine with benzoyl isothiocyanate, followed by hydrolysis to yield the N-substituted thiourea. jrespharm.com

| Product Type | General Method | Reagents | Typical Conditions |

| Biaryl Ureas | Reaction with Isocyanate | Aryl Isocyanate, N-(Phthalazinyl)diamine | DMF |

| N-Substituted Ureas | Hofmann Rearrangement | Primary Amide, Phenyliodine Diacetate (PIDA), Ammonia | Methanol, 0 °C to RT organic-chemistry.org |

| N-Substituted Thioureas | Reaction with Isothiocyanate | Aryl/Alkyl Isothiocyanate | Dichloromethane, Room Temperature mdpi.com |

| N-Acylthioureas | Acylation of Thiourea | Benzoyl Isothiocyanate, Amine | Acetone, Reflux jrespharm.com |

Connecting aryl or heteroaryl moieties directly to the exocyclic amine of this compound is a critical strategy for developing compounds with potential applications as kinase inhibitors. nih.gov

A primary synthetic route involves the nucleophilic substitution of a halogen on the phthalazine ring. The synthesis often starts with a 1-chlorophthalazine (B19308) intermediate, which is reacted with a suitable nucleophile like p-phenylenediamine (B122844) in a solvent such as butanol at elevated temperatures. nih.gov This reaction displaces the chloro group to form an N¹-(phthalazin-1-yl)benzene-1,4-diamine conjugate. nih.gov

Palladium-catalyzed C-N cross-coupling reactions represent another powerful method for forming these conjugates. beilstein-journals.org This approach allows for the coupling of the phthalazine amine with a variety of aryl and heteroaryl halides or triflates, offering broad substrate scope and functional group tolerance. An example of a biologically active phthalazine derivative is Vatalanib, or N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine, which contains both aryl and heteroaryl groups and acts as an antiangiogenic agent. mdpi.com

| Method | Starting Material | Reagent | Conditions |

| Nucleophilic Substitution | 1-Chloro-4-methylphthalazine (B15039) | p-Phenylenediamine | Butanol, 110 °C nih.gov |

| Pd-Catalyzed C-N Coupling | This compound | Aryl/Heteroaryl Halide | Palladium Catalyst, Base |

| Nucleophilic Substitution | 1-Chloro-4-methylphthalazine | 4-Amino-1-benzyl-piperidine | Not specified google.com |

Synthesis of N-Substituted Ureas and Related Compounds

Functionalization of the Phthalazine Core

Altering the substituents on the core phthalazine ring system is another fundamental approach to modifying the properties of this compound. This includes adding alkyl groups or introducing electron-withdrawing groups like halogens.

Alkylation and methylation of the phthalazine ring, particularly at the N-2 position, can significantly impact the molecule's biological activity and physical properties. The lactam-lactim tautomerism of the phthalazinone precursor is a key consideration, as it can lead to either N- or O-alkylation depending on the reaction conditions. beilstein-journals.org

Alkylation: N-alkylation is commonly achieved by reacting the phthalazinone precursor with an alkyl halide, such as 1,2-dibromoethane, in a polar aprotic solvent like DMF with a base like potassium carbonate (K₂CO₃). mdpi.comjpsbr.org

Methylation: Specific methylation at the N-2 position can be accomplished using methylating agents like methyl iodide or dimethyl sulfate. For instance, 4-(aminomethyl)-2-methylphthalazin-1(2H)-one has been synthesized, demonstrating methylation on the ring nitrogen. mdpi.com Reductive amination using CO₂/H₂ catalyzed by a Pd/ZrCuOx catalyst also provides a method for N-methylation under relatively mild conditions. rsc.org

| Reaction | Reagent | Position | Conditions |

| Alkylation | 1,2-Dibromoethane | N-2 | K₂CO₃, DMF, 60 °C mdpi.com |

| Alkylation | Alkyl Halide (RX) | N-2 | Sodium Hydride, THF google.com |

| Methylation | Methyl Iodide / Dimethyl Sulfate | N-2 | Not specified |

| Methylation | CO₂ / H₂ | N-Amine | Pd/ZrCuOx catalyst rsc.org |

Introducing halogens or trifluoromethyl groups to the phthalazine ring can enhance properties such as lipophilicity and metabolic stability.

Halogenation: Bromination of the phthalazine core can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide. nih.gov This reaction has been used to functionalize the methyl group at the C-4 position. Bromination of the aromatic part of the phthalazinone ring, for example at the 6-position, is typically carried out using bromine (Br₂) or NBS in a solvent like acetic acid. Chlorination is often incorporated by starting the synthesis with a chlorinated precursor, such as by reacting a phthalic anhydride (B1165640) with hydrazine (B178648) and then treating it with phosphorus oxychloride (POCl₃) to yield a dichlorophthalazine intermediate. nih.gov

Trifluoromethylation: Direct trifluoromethylation of the phthalazine ring can be challenging. However, general methods for the trifluoromethylation of heteroaromatics can be applied. One such method is a Sandmeyer-type reaction, where an amino group on the phthalazine ring is converted to a diazonium salt and then reacted with a trifluoromethyl source like TMSCF₃ in the presence of copper. organic-chemistry.org Another modern approach involves using bench-stable electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents. beilstein-journals.org Formal umpolung strategies using reagents like (Me₄N)SCF₃ with AgF have also been developed for the trifluoromethylation of amines, which could be adapted for the phthalazine scaffold. nih.gov

| Reaction | Reagent | Position | Conditions |

| Bromination (on methyl group) | N-Bromosuccinimide (NBS), Dibenzoyl Peroxide | C-4 methyl | Carbon Tetrachloride, Reflux nih.gov |

| Bromination (on ring) | Bromine (Br₂) or NBS | Position 6 | Acetic Acid |

| Chlorination | Phosphorus Oxychloride (POCl₃) | Positions 1 and 4 | Reflux nih.gov |

| Trifluoromethylation | TMSCF₃, Copper catalyst | From diazonium salt | Sandmeyer conditions organic-chemistry.org |

| Electrophilic Trifluoromethylation | Togni/Umemoto Reagents | Aromatic C-H | Various |

Alkylation and Methylation Strategies

Phthalazine-Based Amino Acid and Peptide Conjugates

Conjugating this compound derivatives with amino acids or peptides is a sophisticated strategy to create molecules with enhanced cell permeability, target specificity, or altered pharmacokinetic profiles. semanticscholar.org

The synthesis of these conjugates typically begins with a phthalazinone precursor that is first functionalized with a linker containing a carboxylic acid or a group that can be converted to one. nih.govrsc.org For example, N-alkylation with ethyl acrylate (B77674) followed by hydrolysis yields a propanoic acid derivative. nih.gov This carboxylic acid can then be coupled with an amino acid ester hydrochloride using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive intermediate. A common route is to react the acid with hydrazine hydrate (B1144303) to form a hydrazide. nih.govresearchgate.net The hydrazide is then converted to an acyl azide (B81097) intermediate using sodium nitrite (B80452) and HCl at low temperatures. nih.govrsc.org This highly reactive azide is then coupled with amino acid esters or short peptides to form the final conjugate. nih.govresearchgate.net This azide coupling method is known to minimize racemization. researchgate.net

| Coupling Method | Key Intermediate | Coupling Reagents | Reactant |

| DCC Coupling | Phthalazine-propanoic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Amino acid ester HCl nih.gov |

| Azide Coupling | Phthalazine-propanehydrazide | Sodium Nitrite (NaNO₂), HCl | Amino acid ester / Peptides nih.govrsc.org |

Fused Ring Systems and Polycyclic Derivatives Incorporating Phthalazine Moieties

The synthesis of fused and polycyclic ring systems is a prominent strategy in drug discovery to create rigid molecules with well-defined three-dimensional shapes, which can enhance binding affinity and selectivity to biological targets. The phthalazine core, and specifically derivatives of this compound, can be elaborated to form such complex heterocyclic systems.

One common approach involves the transformation of a functional group on the phthalazine ring into a new fused ring. For instance, 1-hydrazinophthalazine derivatives, which can be synthesized from precursors like 1-chloro-4-methylphthalazine, are valuable starting materials for creating fused triazole systems. The reaction of 1-hydrazinophthalazine with reagents like acetic anhydride or carbon disulphide can lead to the formation of 1,2,4-triazolo[3,4-a]-phthalazines. jst.go.jp This reaction proceeds through the cyclization of the hydrazino group with the carbon electrophile, resulting in a new five-membered heterocyclic ring fused to the phthalazine core. jst.go.jp

Another strategy involves utilizing the inherent reactivity of the phthalazine ring system itself. While direct fusion reactions starting from this compound are not extensively documented in the provided search results, the principles of heterocyclic chemistry allow for the construction of fused systems. For example, reactions that involve the nitrogen atoms of the phthalazine ring or functional groups at other positions can be envisioned to build additional rings.

Polycyclic aromatic compounds, which are molecules with multiple fused aromatic rings, represent another class of derivatives. wikipedia.orglibretexts.org The phthalazine nucleus is a bicyclic aromatic system, and further annulation reactions could theoretically produce more extensive polycyclic structures. Research in the broader field of polycyclic aromatic compounds containing four-membered rings highlights the unique photophysical and chemical properties that can arise from such complex arrangements. sioc-journal.cn While specific examples starting from this compound are not detailed, the general strategies for synthesizing polycyclic aromatic hydrocarbons could be adapted. wikipedia.org

A notable example of a complex derivative is the synthesis of 4-[(4-Methylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide. nih.gov This molecule, while not a fused ring system in the sense of direct annulation to the phthalazine core, represents a polycyclic structure where different aromatic and heteroaromatic rings are linked together, with the this compound moiety serving as a key component. The synthesis involves the nucleophilic substitution of the chlorine atom in 1-chloro-4-methylphthalazine with an appropriate amine. nih.gov

Table 1: Examples of Fused and Polycyclic Systems Derived from Phthalazine Precursors

| Starting Material Precursor | Reagent(s) | Resulting Fused/Polycyclic System | Reference |

|---|---|---|---|

| 1-Hydrazinophthalazine | Acetic Anhydride | 1,2,4-Triazolo[3,4-a]-phthalazine | jst.go.jp |

| 1-Hydrazinophthalazine | Carbon Disulphide | Thioxo-1,2,4-triazolo[3,4-a]-phthalazine | jst.go.jp |

| 1-Chloro-4-methylphthalazine | 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | 4-[(4-Methylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

Phthalazine as a Building Block in Complex Molecular Architectures

In the field of medicinal and materials chemistry, a "building block" refers to a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. The phthalazine moiety, and specifically this compound and its close derivatives, are valuable building blocks due to their versatile chemical handles and inherent biological relevance.

Research has demonstrated the use of this compound derivatives as key intermediates in the synthesis of potent anticancer agents. For example, N-(4-chlorophenyl)-4-methylphthalazin-1-amine was synthesized from 1-chloro-4-methylphthalazine and subsequently used as a scaffold for further modifications. nih.gov Bromination of this intermediate followed by reaction with various anilines or phenols led to a series of complex molecules designed as potential VEGFR-2 inhibitors. nih.gov This modular approach, where the phthalazine core is systematically elaborated, is a hallmark of using it as a building block.

Similarly, a close analogue, 4-aminomethyl-2-methyl-2H-phthalazin-1-one, is explicitly described as a building block for the synthesis of more complex molecules. This compound has been investigated for its potential as an inhibitor of the PRMT5/MTA complex, which has implications in cancer therapy. The synthesis of such complex molecules often involves multi-step protocols, including palladium-catalyzed coupling reactions.

The concept of using building blocks is central to supramolecular chemistry, where non-covalent interactions are used to assemble complex architectures. mdpi.com While the provided information does not detail the use of this compound in self-assembling supramolecular structures, its potential as a ligand for metal coordination or as a component in hydrogen-bonded networks is plausible given its structure. The synthesis of complex molecules is an art and science, and the use of well-defined building blocks like phthalazine derivatives is crucial for creating novel entities with desired functions. nih.gov

The strategic synthesis of derivatives from a core scaffold allows for the systematic exploration of structure-activity relationships. For instance, a series of 1,4-disubstituted phthalazine derivatives were designed and synthesized to develop potent antitumor agents. researchgate.net This highlights the utility of the phthalazine core as a template for generating libraries of compounds for biological screening.

Table 2: this compound and its Derivatives as Building Blocks

| Building Block/Intermediate | Synthetic Target Class | Therapeutic Area/Application | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-4-methylphthalazin-1-amine | Biarylurea and biarylamide derivatives | Anticancer (VEGFR-2 inhibition) | nih.gov |

| 4-Aminomethyl-2-methyl-2H-phthalazin-1-one | Inhibitors of the PRMT5/MTA complex | Anticancer | |

| 1-Chloro-4-methylphthalazine | Substituted sulfonamides | Antimicrobial | nih.gov |

| Phthalazinone derivatives | Various substituted heterocycles | Antitumor | researchgate.net |

Advanced Characterization Techniques for 4 Methylphthalazin 1 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-Methylphthalazin-1-amine. Techniques such as FTIR, NMR, and Mass Spectrometry each offer unique insights into the compound's connectivity and atomic makeup.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FTIR spectra provide key information about the vibrations of specific bonds, confirming the presence of the amine and aromatic ring systems.

Key vibrational modes for this class of compounds include the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations within the phthalazine (B143731) ring structure. While specific data for the parent this compound is not extensively documented, analysis of its derivatives provides expected spectral regions. For instance, primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, while secondary amines (R₂-NH) show a single band. srce.hr

Detailed research findings for a representative derivative, N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine , show characteristic peaks that confirm its structure. tandfonline.com

| Vibrational Mode | Wavenumber (cm⁻¹) for a Derivative | Functional Group |

| N-H Stretch | 3385 | Secondary Amine (-NH) |

| N-H Stretch | 3321 | Primary Amine (-NH₂) |

| C=O Stretch | ~1635 | Amide (in related phthalazinones) beilstein-journals.org |

| Aromatic C=C Stretch | ~1600 | Aromatic Ring vulcanchem.com |

This interactive table presents FTIR data for derivatives of this compound.

The presence of bands around 3300-3400 cm⁻¹ is a clear indicator of the amine functionality. beilstein-journals.orgvulcanchem.com The region from 1500-1600 cm⁻¹ typically shows absorptions corresponding to the aromatic C=C and C=N bonds of the phthalazine core. vulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of the atoms in this compound and its derivatives.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl group protons, the protons on the phthalazine ring, and the amine proton(s). The methyl protons would appear as a singlet, typically in the upfield region, while the aromatic protons would appear as a complex pattern of multiplets in the downfield region (around 7-9 ppm). The amine proton (N-H) signal can be broad and its chemical shift is variable, often appearing between 1-5 ppm. ekb.eg

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. nih.gov For this compound, distinct signals would be observed for the methyl carbon, the carbons of the phthalazine ring, and any carbons on substituents. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the aromatic phthalazine ring typically resonate between 120-150 ppm. thieme-connect.de

Spectroscopic data for the derivative N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine illustrates these principles: tandfonline.com

| Technique | Chemical Shift (δ ppm) | Assignment |

| ¹H NMR (DMSO-d₆) | 8.88 (s, 1H) | -NH (exchangeable) |

| 8.85 (s, 2H) | -NH₂ (exchangeable) | |

| 8.13-8.08 (d, 2H) | Phthalazine-H | |

| 7.95-7.92 (d, 2H) | Phthalazine-H | |

| 7.46-7.43 (d, 2H) | Phenyl-H | |

| 6.83-6.76 (d, 2H) | Phenyl-H | |

| 2.78 (s, 3H) | -CH₃ | |

| ¹³C NMR (DMSO) | 162.4, 150.5, 135.2, 134.5, 131.2, 130.7, 128.0, 127.3, 125.0, 122.8, 120.7, 120.2, 115.6, 115.3 | Aromatic & Phthalazine Carbons |

| 18.2 | -CH₃ |

This interactive table presents NMR data for a derivative of this compound.

The singlet at 2.78 ppm in the ¹H NMR spectrum is characteristic of the methyl group at position 4. The downfield signals are typical for protons on the fused aromatic ring system. tandfonline.com The ¹³C NMR data shows a signal at 18.2 ppm for the methyl carbon and a cluster of signals in the aromatic region for the remaining carbons. tandfonline.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. d-nb.info For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is also characteristic; for amines, a common fragmentation is the alpha-cleavage, where the bond between the carbon and the nitrogen is broken. libretexts.orglibretexts.org

For the derivative N¹-(4-Methylphthalazin-1-yl)benzene-1,4-diamine (Molecular Weight: 250.12 g/mol ), the following mass spectrometric data has been reported: tandfonline.com

| m/z Value | Relative Intensity (%) | Assignment |

| 250.00 | 50.00 | Molecular Ion [M]⁺ |

| 249.00 | 100.00 | [M-H]⁺ (Base Peak) |

| 108.00 | 60.92 | Fragment Ion |

| 65.00 | 77.59 | Fragment Ion |

This interactive table presents mass spectrometry data for a derivative of this compound.

The molecular ion peak at m/z 250 confirms the molecular weight of this derivative. The base peak at m/z 249 corresponds to the loss of a single hydrogen atom, a common occurrence in mass spectrometry. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. vulcanchem.com

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. srce.hr

For a derivative like N-(4-(Phthalazin-1-ylamino)phenyl)benzamide (C₂₁H₁₆N₄O), the calculated and found elemental analysis values would be compared to verify its composition. tandfonline.com

| Element | Calculated % | Found % |

| C | 74.10 | 74.34 |

| H | 4.74 | 4.80 |

| N | 16.46 | 16.58 |

This interactive table presents elemental analysis data for a derivative of this compound.

The close agreement between the calculated and found percentages for this derivative provides strong evidence for its assigned structure and high purity. tandfonline.com This technique is a standard and essential component of the full characterization of any new this compound derivative.

Theoretical and Computational Investigations of 4 Methylphthalazin 1 Amine

Electronic Structure Calculations

The electronic structure of a molecule dictates its physical and chemical properties. Through sophisticated computational methods, it is possible to model the distribution of electrons and the energies of molecular orbitals, providing deep insights into the molecule's stability, spectroscopy, and reactivity.

The study of electronic excited states is fundamental to understanding the photochemistry and photophysics of a molecule, such as its absorption and fluorescence characteristics. While Time-Dependent Density Functional Theory (TDDFT) is widely used, other high-level quantum chemical methods offer benchmarks and are sometimes necessary for complex cases.

Quantum Monte Carlo (QMC) methods, for example, are a class of stochastic approaches that can solve the Schrödinger equation with high accuracy. utwente.nl These methods are particularly advantageous for their favorable scaling with system size and their intrinsic parallelism, making them suitable for large and complex molecular systems. utwente.nl For a molecule like 4-Methylphthalazin-1-amine, QMC could be employed to calculate highly accurate ground and excited state energies, serving as a benchmark for other methods. utwente.nl

Another powerful approach involves multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2). researchgate.net These methods are essential when the electronic structure is not well-described by a single determinant, which can be the case in excited states, especially along dissociation pathways or near conical intersections. researchgate.netnih.gov For this compound, CASSCF/NEVPT2 calculations could be used to accurately describe the potential energy surfaces of its excited states, particularly in processes involving bond-breaking or charge transfer, such as excited-state imine-amine isomerization. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TDDFT) is a workhorse method in computational chemistry for studying the response of molecules to time-dependent electromagnetic fields, making it ideal for predicting electronic absorption spectra. wikipedia.orguci.edu It extends the concepts of ground-state DFT to excited states, providing a computationally efficient means to calculate excitation energies and oscillator strengths. researchgate.net The method is based on the Runge-Gross theorem, which establishes a formal mapping between the time-dependent electron density and the time-dependent external potential. wikipedia.orguci.edu For this compound, TDDFT calculations can predict the UV-Vis absorption spectrum, identifying the key electronic transitions, such as π→π* and n→π*, and their corresponding energies.